14,15-Dihydroforskolin
Description
14,15-Dihydroforskolin is a semisynthetic derivative of forskolin, a diterpenoid isolated from the plant Coleus forskohlii. It is characterized by the saturation of the C14-C15 double bond in the parent compound, which reduces its intrinsic ability to activate adenylate cyclase (AC) while retaining binding affinity to forskolin-binding sites . This modification makes it a valuable tool in pharmacological studies, particularly for investigating AC regulation and ligand-receptor interactions.
14,15-Dihydroforskolin exhibits weak stimulatory effects on AC isoforms but demonstrates enhanced selectivity for type V AC compared to forskolin . It has been widely used as a radioligand (e.g., [³H]-labeled form) in binding assays due to its reversible and saturable binding kinetics in tissues such as rat adipocyte membranes (KD = 13 µM) and myocardium (KD = 650 nM) .
Properties
CAS No. |
64657-24-5 |
|---|---|
Molecular Formula |
C22H36O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(3S,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C22H36O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h13,15-17,24,26-27H,8-11H2,1-7H3/t13-,15-,16-,17-,19+,20-,21+,22-/m1/s1 |
InChI Key |
FSHODSIPAGXXTP-XMKAUJQESA-N |
SMILES |
CCC1(CC(=O)C2(C3(C(CCC(C3C(C(C2(O1)C)OC(=O)C)O)(C)C)O)C)O)C |
Isomeric SMILES |
CC[C@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)C)O)(C)C)O)C)O)C |
Canonical SMILES |
CCC1(CC(=O)C2(C3(C(CCC(C3C(C(C2(O1)C)OC(=O)C)O)(C)C)O)C)O)C |
Other CAS No. |
64657-24-5 |
Synonyms |
14,15-dihydrocoleonol 14,15-dihydroforskolin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Forskolin Derivatives with Modified AC Selectivity
NKH477 (FD5)
- Structure: A water-soluble forskolin derivative with a 3-(dimethylamino)propionyl group at the C6 position.
- Activity: Potently stimulates cardiac type V AC, making it clinically relevant for treating congestive heart failure.
FD6 (6-[3-(Dimethylamino)propionyl]-14,15-Dihydroforskolin)
- Structure: Combines the C14-C15 saturation of 14,15-dihydroforskolin with a C6 3-(dimethylamino)propionyl group.
- Activity :
- Relative Potency (vs. forskolin):
- Type II AC: 51%
- Type III AC: 22%
- Type V AC: 139%
11-Deoxo-11-Hydroxyforskolin
Binding Affinity and Radioligand Utility
14,15-Dihydroforskolin binds to the same sites as forskolin but with lower affinity, enabling its use in competitive binding assays to map forskolin-sensitive AC domains . Its reduced AC activation minimizes confounding effects in functional studies .
Inactive Derivatives and Structural Insights
- 13-Devinyl Derivatives (e.g., 13-devinyl-13-aminomethylforskolin): Substitutions at the C13 position abolish AC stimulation entirely, underscoring the critical role of the C13 vinyl group in forskolin’s activity .
- 14,15-Dihydro-15-Chloroforskolin : Chlorination at C15 further reduces AC interaction, rendering it inactive .
Isoform-Selective AC Modulation
- Type V AC Selectivity : 14,15-Dihydroforskolin’s moderate type V selectivity (41% relative potency) is significantly enhanced in FD6 (139%), demonstrating that strategic structural modifications can tailor isoform specificity .
- Mechanistic Insights : The compound’s binding correlates linearly with AC activation in adipocyte membranes (r² = 0.98), confirming a single-class binding site model .
Therapeutic Potential
- Cardiovascular Research : Derivatives like FD6 and NKH477 are prioritized for cardiac applications due to their enhanced type V AC stimulation, which improves contractility in heart failure models .
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